molecular formula C14H12N2O B3199419 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile CAS No. 1016850-10-4

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile

Cat. No.: B3199419
CAS No.: 1016850-10-4
M. Wt: 224.26 g/mol
InChI Key: DLLACNZUXKDFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is a nitrile-containing aromatic compound characterized by a pyridinylmethoxy group attached to a phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Notably, derivatives of phenylacetonitrile have been explored for their biological activities, such as modulating transcription factors (e.g., Oct3/4) in cellular reprogramming .

Properties

IUPAC Name

2-[4-(pyridin-3-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLACNZUXKDFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with pyridine-3-methanol in the presence of a base such as sodium hydroxide or piperidine

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacology

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile has been identified as a ligand for ion channels, suggesting its role in modulating ion channel activity. This property can be crucial in drug development, particularly for conditions that involve ion channel dysregulation, such as cardiac arrhythmias and neurological disorders .

Cell Biology

In cell biology, this compound serves as a research tool to study protein interactions and cellular signaling pathways. Its ability to act as an activator for certain ion channels allows researchers to explore mechanisms of action in cellular processes, including neurotransmission and muscle contraction .

Drug Discovery

The compound's structural features make it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. Its interaction with biological targets can be exploited to develop novel drugs aimed at treating diseases such as cancer, where targeted therapies are increasingly important .

Chemical Biology

In chemical biology, this compound can be utilized to probe biological systems due to its capacity to influence biochemical pathways. This application is particularly relevant in the study of enzyme kinetics and receptor-ligand interactions .

Case Study 1: Ion Channel Modulation

A study investigating the effects of various ligands on ion channel activity demonstrated that compounds similar to this compound could significantly alter the conductance properties of specific ion channels. The research highlighted how modifications in the ligand structure could enhance binding affinity and specificity, paving the way for more effective therapeutic agents targeting ion channels.

Case Study 2: Protein Interaction Studies

In another research effort, this compound was employed to elucidate protein-protein interactions within cellular signaling pathways. By using fluorescence resonance energy transfer (FRET) techniques, researchers were able to visualize how this compound influenced the conformational states of target proteins, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes .

Comparison with Similar Compounds

2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1)

  • Structure : Replaces pyridin-3-ylmethoxy with a 4-methoxybenzyl group.
  • Activity : Enhances Oct3/4 expression and stability in somatic cells, critical for induced pluripotent stem cell (iPSC) generation .
  • Molecular Weight : 255.29 g/mol (vs. 240.27 g/mol for the target compound).

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

  • CAS : 73864-61-6
  • Structure : Ethoxy linker with a terminal hydroxyl group.
  • Properties : Lower molecular weight (177.2 g/mol) and increased polarity due to the -OH group, improving aqueous solubility .
  • Applications : Useful in synthesizing hydrophilic intermediates for drug delivery systems.

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

  • CAS : 352547-54-7
  • Structure : Ethoxy linker with a terminal methoxy group.
  • Properties : Higher molecular weight (191.23 g/mol) than the hydroxyethoxy analog, balancing lipophilicity and solubility .

Heterocyclic and Polyfunctional Derivatives

2-(4-(4-(Tert-butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

  • CAS : 860612-55-1
  • Structure : Incorporates a triazole ring and tert-butyl group.
  • Applications : Likely used in kinase inhibitors or antimicrobial agents due to heterocyclic motifs.

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile

  • CAS : 339115-18-3
  • Structure : Fluorobenzoyl and methylphenyl substituents.
  • Properties : High molecular weight (329.37 g/mol); fluorine atoms increase electronegativity and bioavailability .
  • Synthetic Utility : Fluorine’s electron-withdrawing effects may stabilize intermediates in cross-coupling reactions.

Natural Product Analogs

2-(4-Hydroxyphenyl)acetonitrile

  • Source : Isolated from the fungus Penicillium chrysogenum HK14-01 .
  • Activity : Exhibits antimicrobial properties against E. coli and S. aureus.
  • Key Difference : Lacks the pyridinylmethoxy group, simplifying synthesis but reducing structural complexity for target-specific interactions.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile 240.27 Pyridine, nitrile Understudied (discontinued)
O4I1 255.29 Methoxybenzyl, nitrile Oct3/4 induction in iPSC generation
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile 177.20 Hydroxyethoxy, nitrile Hydrophilic intermediate synthesis
2-(4-Hydroxyphenyl)acetonitrile 133.15 Hydroxyphenyl, nitrile Antimicrobial

Spectroscopic Data :

  • IR/NMR for 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile: IR peaks: 3375 cm⁻¹ (C≡N stretch), 1559 cm⁻¹ (aromatic C=C) . ¹H NMR (CDCl₃): δ 4.71 (s, CH₂), 8.72 ppm (pyridine H-2) .

Biological Activity

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18N2O
  • CAS Number : 1016850-10-4

The presence of the pyridine moiety contributes to the compound's biological activity, as pyridine derivatives are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar pyridine compounds have demonstrated efficacy against a range of microbial strains, suggesting potential applications in treating infections .
  • Antiviral Properties : Some studies have explored the interaction of pyridine derivatives with viral enzymes, indicating that they may inhibit viral replication .
  • Antioxidant Effects : Compounds with similar structures have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those associated with viral replication .
  • Receptor Modulation : It has been suggested that similar compounds interact with neurotransmitter receptors, potentially influencing neurological pathways .

Antimicrobial Activity

A study on pyridine derivatives reported that compounds with structural similarities to this compound exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics .

Antiviral Studies

In vitro assays demonstrated that certain pyridine-based compounds could inhibit the activity of RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This suggests that this compound may possess similar antiviral properties .

Comparative Analysis

Activity Type Similar Compounds Reported Effects
AntimicrobialPyridine derivativesEffective against S. aureus, E. coli
AntiviralPyridine-based inhibitorsInhibition of RdRp activity
AntioxidantVarious pyridine derivativesReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.